molecular formula C9H20ClN B12313682 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride

3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B12313682
M. Wt: 177.71 g/mol
InChI Key: JHDXIWFTILBAIV-UHFFFAOYSA-N
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Description

3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN It is a derivative of cyclobutanamine, featuring a tert-butyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with tert-butylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or distillation, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-3-methyl-cyclobutan-1-amine
  • 3-tert-Butylcyclopentan-1-amine hydrochloride
  • N-tert-Butylhydroxylamine hydrochloride

Uniqueness

3-tert-Butyl-N-methylcyclobutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

3-tert-butyl-N-methylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-9(2,3)7-5-8(6-7)10-4;/h7-8,10H,5-6H2,1-4H3;1H

InChI Key

JHDXIWFTILBAIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C1)NC.Cl

Origin of Product

United States

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